molecular formula C4H4BClN2O2 B13455420 3-Chloropyrazin-2-ylboronic acid

3-Chloropyrazin-2-ylboronic acid

Cat. No.: B13455420
M. Wt: 158.35 g/mol
InChI Key: VMUGDPWCNGYPHK-UHFFFAOYSA-N
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Description

(3-chloropyrazin-2-yl)boronic acid is an organoboron compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropyrazin-2-yl)boronic acid typically involves the borylation of 3-chloropyrazine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of (3-chloropyrazin-2-yl)boronic acid follows similar synthetic routes but is optimized for scale. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are fed into the reactor at controlled rates, and the product is continuously extracted and purified .

Chemical Reactions Analysis

Types of Reactions

(3-chloropyrazin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In the case of Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (3-chloropyrazin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-chloropyrazin-2-yl)boronic acid is unique due to its pyrazine ring, which imparts different electronic properties compared to pyridine or phenyl rings. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C4H4BClN2O2

Molecular Weight

158.35 g/mol

IUPAC Name

(3-chloropyrazin-2-yl)boronic acid

InChI

InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H

InChI Key

VMUGDPWCNGYPHK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN=C1Cl)(O)O

Origin of Product

United States

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